1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one
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Overview
Description
1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a benzyl group at position 1 and an ethyl group at position 3, making it a unique derivative of imidazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one typically involves the following steps:
Starting Materials: Benzylamine and ethylamine are common starting materials.
Cyclization Reaction: The reaction between benzylamine and ethylamine with glyoxal or a similar aldehyde under acidic conditions can lead to the formation of the imidazole ring.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to mix and heat the starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Continuous Flow Systems: Implementing continuous flow systems for efficient production and purification.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the benzyl or ethyl groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting microbial growth or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-1H-imidazol-2(3H)-one: Similar structure with a methyl group instead of an ethyl group.
1-Benzyl-3-ethyl-4,5-dihydro-1H-imidazol-2(3H)-one: A dihydro derivative with additional hydrogen atoms.
Uniqueness
1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-benzyl-3-ethylimidazol-2-one |
InChI |
InChI=1S/C12H14N2O/c1-2-13-8-9-14(12(13)15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
BIMSPYGGNQZUAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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